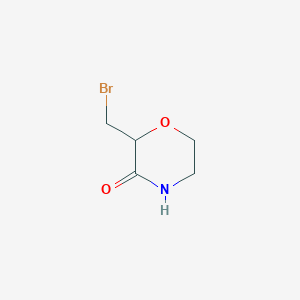

2-(Bromomethyl)morpholin-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c6-3-4-5(8)7-1-2-9-4/h4H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQBJYBFTFUXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(=O)N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138232-60-5 | |

| Record name | 2-(bromomethyl)morpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl Morpholin 3 One

Strategies for Constructing the Morpholin-3-one (B89469) Core

Cyclization Approaches for Morpholinone Formation

Intramolecular and intermolecular cyclizations are common strategies for synthesizing the morpholin-3-one core. A prevalent method involves the reaction of 2-aminoethanols with derivatives of 2-haloacetic acids. For instance, the parent morpholin-3-one can be synthesized by reacting 2-aminoethanol with an ester of 2-chloroacetic acid. thieme-connect.com This reaction is typically performed by heating the reagents in the presence of a base in a one-pot synthesis. thieme-connect.com

A related and widely used approach is the intramolecular cyclization of a precursor molecule. This often involves an N-substituted 2-aminoethanol where one of the substituents is a chloroacetyl group. thieme-connect.com For example, N-substituted 2-aminoethanols can be reacted with chloroacetyl chloride to form an amide intermediate, which then undergoes base-mediated cyclization to yield the N-substituted morpholin-3-one. thieme-connect.comresearchgate.net This method is advantageous as it allows for the introduction of various substituents on the nitrogen atom.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-Aminoethanol | Ethyl 2-chloroacetate | Heat, Base | Morpholin-3-one | thieme-connect.com |

| N-substituted 2-aminoethanol | Chloroacetyl chloride | Base (e.g., NaOH, KOH) | N-substituted morpholin-3-one | thieme-connect.comresearchgate.net |

| Diethanolamine (B148213) | Acylating agent | Base (e.g., Caesium carbonate) | N,O-diacyl product, then cyclization | researchgate.net |

Precursor-Based Synthesis of the Heterocyclic Scaffold

The synthesis of the morpholin-3-one scaffold can also be achieved by building the molecule from acyclic precursors that are designed to cyclize into the desired heterocyclic ring. One such industrial-scale synthesis for a derivative, 4-(4-aminophenyl)morpholin-3-one, illustrates this approach. The process begins with the oxidation of 2-(2-chloroethoxy)ethanol (B196239) to 2-(2-chloroethoxy)-acetic acid. This acid is then reacted with an aniline (B41778) derivative (4-nitro-aniline) to form an N-aryl-2-(2-chloroethoxy)acetamide intermediate. This intermediate is subsequently cyclized in a "one-pot" procedure to form the 4-(4-nitrophenyl)morpholin-3-one, which is then reduced to the final product. google.com

Another precursor-based method involves reacting N-(2-Hydroxyethyl)aniline with chloroacetyl chloride to produce 4-phenylmorpholin-3-one. google.com This product can then be further functionalized. These precursor-based methods are often tailored for specific, large-scale syntheses of derivatives and highlight the versatility of starting from well-chosen acyclic molecules.

Introduction of the Bromomethyl Moiety

The installation of the bromomethyl group at the C2 position of the morpholin-3-one ring is a key transformation. This can be accomplished either by direct bromination of a pre-formed morpholinone or by incorporating a brominated building block during the ring-forming step.

Regioselective Bromination Techniques

Regioselective bromination of a C-H bond adjacent to a carbonyl group is a common synthetic operation. For a precursor like 2-methylmorpholin-3-one (B1642805), radical bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) would be a standard approach to introduce the bromine at the methyl group. The position alpha to the carbonyl group is activated, facilitating this type of substitution.

While direct bromination of the 2-methylmorpholin-3-one is a plausible route, literature also describes electrophilic intramolecular heterocyclization. For instance, the reaction of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol with bromine results in the formation of a 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide. researchgate.net This type of reaction, involving the addition of bromine to an alkene followed by intramolecular cyclization, showcases a method to concurrently form a ring and install a bromomethyl group. A similar strategy could be envisioned for morpholinone systems with appropriate unsaturated precursors.

| Substrate | Reagent | Technique | Product Feature |

| Activated Methyl Group (e.g., at C2) | N-Bromosuccinimide (NBS) | Radical Bromination | Bromomethyl group |

| Benzocycloheptadienones | Br2, then DBU or DABCO | Addition-Elimination | Regioselective bromoolefin formation |

| Synthetic Bacteriochlorin | N-Bromosuccinimide (NBS) | Electrophilic Bromination | Regioselective bromination at an unhindered position |

Utilization of Brominated Building Blocks in Ring Closure

An alternative to post-cyclization bromination is to use a starting material that already contains the bromomethyl functionality. This approach can offer better control over regioselectivity. For example, a synthesis could commence from a brominated precursor that is then used in a cyclization reaction. A short synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates has been developed, which are described as valuable synthons for further transformations. researchgate.net

A hypothetical route could involve the reaction of an amino alcohol with a derivative of 2,3-dibromopropanoic acid. The cyclization would then directly yield the 2-(bromomethyl)morpholin-3-one skeleton. This strategy relies on the availability of suitably functionalized and stable brominated starting materials.

Stereoselective Synthesis of Chiral this compound

The development of stereoselective methods is crucial for producing enantiomerically pure compounds for pharmaceutical applications. The synthesis of chiral this compound can be achieved by employing chiral starting materials or by using stereoselective reactions.

A powerful strategy involves starting with chiral amino acids. For instance, a polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives has been reported using immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH as chiral starting materials. nih.gov Following N-alkylation and N-acylation/sulfonylation on the solid support, cleavage from the resin with trifluoroacetic acid can lead to the formation of the heterocyclic ring. By starting with a chiral amino alcohol derived from a natural amino acid, the stereocenter at C2 could be set. For this compound, a starting material like 3-bromo-2-aminopropan-1-ol or a related chiral synthon could potentially be used in a cyclization reaction with a haloacetyl chloride to construct the chiral morpholinone ring.

Another approach is the use of stereoselective reactions on prochiral substrates. Copper-promoted oxyamination of alkenes has been shown to produce 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov Adapting such a methodology to an appropriately substituted alkene precursor could potentially lead to a stereoselective synthesis of the target molecule.

| Method | Chiral Source | Key Step | Reference |

| Polymer-Supported Synthesis | Chiral Amino Acids (Ser, Thr) | TFA-mediated cleavage and cyclization | nih.gov |

| Copper-Promoted Oxyamination | Chiral Catalyst or Substrate | Intramolecular alcohol addition and intermolecular amine coupling | nih.gov |

| Asymmetric [3+3]-Cycloaddition | Chiral Organocatalyst | Cycloaddition of γ-hydroxy-α,β-unsaturated ketones and azaoxyallyl cations | researchgate.net |

Enantioselective Approaches in Morpholine (B109124) Synthesis

Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule. For the morpholin-3-one core, several catalytic asymmetric methods have been developed that could foreseeably be applied to precursors of this compound.

One prominent strategy involves the asymmetric hydrogenation of unsaturated morpholine precursors. The transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines is a powerful method for creating chiral molecules due to its high efficiency and atom economy. nih.govsemanticscholar.org For instance, using a bisphosphine-rhodium catalyst, various 2-substituted chiral morpholines have been obtained in quantitative yields and with excellent enantioselectivities, some up to 99% enantiomeric excess (ee). nih.govsemanticscholar.orgrsc.org This "after cyclization" method is highly efficient for synthesizing a range of chiral N-heterocyclic compounds. nih.govsemanticscholar.org

Another approach is the catalytic enantioselective synthesis of the morpholinone ring itself. Chiral phosphoric acid-catalyzed reactions have been employed for the enantioselective synthesis of C3-substituted morpholinones from components like aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.net Similarly, organocatalytic asymmetric [3+3]-cycloadditions have been developed to access functionalized morpholin-3-ones with good-to-excellent enantioselectivities (up to 90% ee). researchgate.net

A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation offers an efficient route to 3-substituted morpholines with high yields and enantiomeric excesses greater than 95%. organic-chemistry.orgnih.gov Mechanistic studies of such reactions indicate that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity. organic-chemistry.orgnih.gov While these methods focus on substitution at the C3 position, the principles of asymmetric catalysis demonstrated are applicable to the design of syntheses for C2-substituted analogs.

Diastereoselective Methods for Bromomethyl Introduction

Once a chiral morpholin-3-one precursor is synthesized, or if a racemic mixture is used, the next critical step is the diastereoselective introduction of the bromomethyl group at the C2 position. This involves forming a new bond while controlling its orientation relative to the existing stereochemistry of the ring.

While direct diastereoselective bromomethylation of a simple morpholin-3-one is not extensively documented, general principles of stereoselective α-functionalization of lactams can be applied. The enolate of the morpholin-3-one can be formed and subsequently reacted with an electrophilic bromomethyl source. The stereochemical outcome of such an alkylation would be influenced by the existing stereocenters on the morpholine ring, with the incoming group typically approaching from the less sterically hindered face.

Alternative strategies involve multi-step sequences. For example, diastereoselective syntheses of substituted morpholines have been achieved from starting materials like N-tethered alkenols or vinyloxiranes and amino-alcohols. nih.gov A copper-promoted oxyamination of alkenes provides a direct route to 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity, which could then be converted to the target bromomethyl derivative. nih.gov Furthermore, base-catalyzed cascade reactions have been used for the stereoselective synthesis of 2,3-disubstituted morpholines. nih.gov These methods build the stereochemistry directly into the ring structure during its formation. nih.govacs.org

Comparative Analysis of Synthetic Routes

Evaluation of Yields and Selectivity

Different synthetic strategies for substituted morpholines and morpholinones show a wide range of yields and selectivities. Asymmetric hydrogenation methods are notable for providing near-quantitative yields and exceptional enantioselectivity.

| Synthetic Method | Substrate Type | Catalyst/Reagent | Yield (%) | Selectivity (ee/dr) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Dehydromorpholines | Bisphosphine-Rhodium complex | >95% | up to 99% ee | nih.govrsc.org |

| Tandem Hydroamination/ATH | Aminoalkynes | Ti-catalyst / Ru-catalyst | Good | >95% ee | organic-chemistry.orgnih.gov |

| Asymmetric [3+3]-Cycloaddition | γ-hydroxy-α,β-unsaturated ketones | Cinchonidine-derived squaramide | Moderate | up to 90% ee | researchgate.net |

| Base-Catalyzed Cascade | Tosyl-oxazetidine & α-formyl esters | K₂CO₃ | up to 86% | 2:1 to 2.9:1 dr | nih.govacs.org |

| Copper-Promoted Oxyamination | Alkenols | Copper(II) 2-ethylhexanoate | Good to Excellent | >20:1 dr | nih.gov |

As shown in the table, catalytic methods like asymmetric hydrogenation offer the highest levels of selectivity. nih.govrsc.org Cascade reactions that form the ring and introduce substituents simultaneously can be efficient but may offer lower diastereoselectivity. nih.govacs.org

Efficiency and Scalability Considerations in Laboratory Synthesis

The practical utility of a synthetic method is determined by its efficiency and potential for scale-up. An efficient process minimizes steps, uses readily available and inexpensive reagents, and is robust enough to be performed on a larger scale without significant loss of yield or selectivity.

Many modern catalytic methods are designed with scalability in mind. For example, the asymmetric hydrogenation of dehydromorpholines has been successfully carried out on a gram scale. nih.govrsc.org Similarly, processes for producing key morpholinone intermediates for pharmaceuticals have been optimized for industrial-scale manufacture, focusing on cost-effective reagents and purification methods that avoid chromatography. acs.orggoogle.comgoogle.com One-pot processes, such as the tandem hydroamination/asymmetric transfer hydrogenation, are particularly efficient as they reduce the number of workup and purification steps, saving time and resources. organic-chemistry.orgnih.gov The development of a one-pot process for morpholine synthesis using D2O and a Raney Nickel catalyst highlights the drive towards scalable and efficient protocols. tandfonline.com Furthermore, some green synthesis approaches for morpholines have been demonstrated on a scale greater than 50 grams. chemrxiv.org

Green Chemistry Aspects in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. researchgate.netchemijournal.comresearchgate.net

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. scranton.edunih.gov Reactions with high atom economy are inherently less wasteful.

Addition Reactions: Reactions like hydrogenations and cycloadditions are highly atom-economical as most or all of the atoms from the reactants are incorporated into the final product. rsc.org The asymmetric hydrogenation of a dehydromorpholinone precursor would be an excellent example of an atom-economical step. nih.govsemanticscholar.org

Substitution and Elimination Reactions: These are typically less atom-economical as they generate stoichiometric byproducts that must be treated as waste. For example, a synthesis step involving a Wittig reaction or a Grignard reaction would have a lower atom economy.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are superior to those using stoichiometric reagents because the catalyst is used in small amounts and can be recycled, significantly reducing waste. nih.gov The catalytic routes discussed for morpholine synthesis, such as those using rhodium, ruthenium, or titanium catalysts, are prime examples of this principle in action. nih.govorganic-chemistry.orgnih.gov

By prioritizing catalytic methods and addition reactions, the synthesis of this compound can be designed to be more sustainable and environmentally friendly, aligning with the principles of green chemistry. rasayanjournal.co.innih.gov

Use of Environmentally Benign Reagents and Solvents

The growing emphasis on sustainable chemical manufacturing has spurred research into the use of environmentally benign reagents and solvents for the synthesis of heterocyclic compounds, including derivatives of morpholin-3-one. While specific studies focusing exclusively on the green synthesis of this compound are not extensively detailed in the reviewed literature, the principles of green chemistry can be applied to its synthetic pathway by considering greener alternatives for reagents and solvents used in the synthesis of the core morpholinone structure and in the subsequent bromination step.

The development of green synthetic routes aims to reduce or eliminate the use and generation of hazardous substances. This includes the use of safer solvents, renewable starting materials, and reagents that are less toxic and more atom-economical.

Eco-Friendly Solvents in Organic Synthesis:

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Research into green alternatives has identified several bio-based and less hazardous options. For instance, Cyrene, a solvent derived from biomass, is emerging as a sustainable alternative to common dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). nih.govmdpi.com Cyrene is biodegradable and has a better safety profile, making it a suitable medium for various organic reactions. nih.govmdpi.com Its application in the synthesis of bioactive molecules and biomaterials is a testament to its potential in greener pharmaceutical manufacturing. nih.gov Other solvents considered to be more environmentally friendly include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and deep eutectic solvents (DES). researchgate.netresearchgate.net

Benign Reagents for Bromination:

The bromination step in the synthesis of this compound is a critical transformation. Traditionally, elemental bromine or other harsh brominating agents are used, which can pose safety and environmental hazards. Green chemistry encourages the use of milder and more selective brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent that is considered a safer alternative to liquid bromine for various bromination reactions. cambridgescholars.com The development of protocols that utilize bromide/bromate couples in aqueous media also represents a more environmentally friendly approach to the bromination of aromatic heterocycles. cambridgescholars.com

Sustainable Synthetic Strategies for Morpholinones:

Recent advancements in the synthesis of morpholine derivatives have highlighted methods that align with the principles of green chemistry. These include one-pot syntheses and the use of less hazardous reagents. chemrxiv.orgchemrxiv.orgnih.gov For example, a one-pot synthesis of α-bromo-substituted β-amino acid esters, which are structurally related to the target compound, has been proposed via a Michael addition with secondary cyclic amines like morpholine. researchgate.net Such strategies improve efficiency and reduce waste by minimizing the number of reaction and purification steps.

The following table summarizes some environmentally benign reagents and solvents that could be considered in the synthesis of this compound and related compounds, based on the principles of green chemistry.

| Category | Conventional Reagent/Solvent | Environmentally Benign Alternative | Rationale for 'Green' Alternative |

|---|---|---|---|

| Solvent | N,N-Dimethylformamide (DMF) | Cyrene | Derived from biomass, biodegradable, less toxic. nih.govmdpi.com |

| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. researchgate.net |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Safer solid reagent, more selective. cambridgescholars.com |

| Brominating System | Harsh acid catalysts | Bromide/Bromate in aqueous media | Uses water as a solvent, avoids strong acids. cambridgescholars.com |

While the direct application of these green methodologies to the synthesis of this compound requires further investigation, the existing research on related structures provides a strong foundation for developing a more sustainable synthetic route. The adoption of such environmentally friendly practices is crucial for the future of chemical synthesis.

Reaction Chemistry and Functionalization of 2 Bromomethyl Morpholin 3 One

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary alkyl bromide functionality at the 2-position of the morpholin-3-one (B89469) ring is a prime target for nucleophilic substitution reactions, enabling the formation of a wide range of new chemical bonds.

Formation of Carbon-Heteroatom Bonds (e.g., N, O, S)

The electrophilic carbon of the bromomethyl group readily reacts with various heteroatom nucleophiles, leading to the formation of stable carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Carbon-Nitrogen Bond Formation: Amines, both primary and secondary, can displace the bromide ion to yield 2-(aminomethyl)morpholin-3-one derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. The choice of solvent and base is crucial to control the extent of alkylation, as the newly formed secondary or tertiary amine can potentially undergo further reaction.

| Nucleophile (Amine) | Product | Reaction Conditions |

| Ammonia (B1221849) | 2-(Aminomethyl)morpholin-3-one | Excess ammonia in a polar solvent |

| Primary Amine (R-NH₂) | 2-((Alkylamino)methyl)morpholin-3-one | Stoichiometric amine, non-nucleophilic base |

| Secondary Amine (R₂NH) | 2-((Dialkylamino)methyl)morpholin-3-one | Stoichiometric amine, non-nucleophilic base |

Carbon-Oxygen Bond Formation: Alkoxides and phenoxides serve as effective oxygen nucleophiles, reacting with 2-(bromomethyl)morpholin-3-one to form the corresponding ether derivatives. These reactions are generally performed under anhydrous conditions to prevent hydrolysis of the starting material and the product.

| Nucleophile (Oxygen) | Product | Reaction Conditions |

| Sodium Methoxide (B1231860) | 2-(Methoxymethyl)morpholin-3-one | Anhydrous methanol |

| Sodium Phenoxide | 2-(Phenoxymethyl)morpholin-3-one | Anhydrous polar aprotic solvent |

Carbon-Sulfur Bond Formation: Thiolates are potent nucleophiles that readily displace the bromide to form thioethers. These reactions are often fast and proceed with high yields, providing access to a range of sulfur-containing morpholin-3-one analogs.

| Nucleophile (Sulfur) | Product | Reaction Conditions |

| Sodium Thiophenoxide | 2-((Phenylthio)methyl)morpholin-3-one | Polar protic or aprotic solvent |

| Sodium Ethanethiolate | 2-((Ethylthio)methyl)morpholin-3-one | Polar protic or aprotic solvent |

Carbon-Carbon Bond Formation via Cross-Coupling or Alkylation Reactions

The bromomethyl group also participates in carbon-carbon bond-forming reactions, significantly expanding the structural diversity of accessible morpholin-3-one derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, can be employed to form new carbon-carbon bonds. These reactions typically involve the coupling of the alkyl bromide with organoboron, organotin, or terminal alkyne reagents, respectively. The success of these couplings is highly dependent on the choice of catalyst, ligand, and reaction conditions to achieve optimal yields and prevent side reactions. jsynthchem.comnih.govreddit.comnih.gov

| Reaction Type | Coupling Partner | Product |

| Suzuki Coupling | Arylboronic acid | 2-(Arylmethyl)morpholin-3-one |

| Stille Coupling | Arylstannane | 2-(Arylmethyl)morpholin-3-one |

| Sonogashira Coupling | Terminal alkyne | 2-(Alkynyl-methyl)morpholin-3-one |

Alkylation Reactions: The bromomethyl group can act as an electrophile in alkylation reactions with soft carbon nucleophiles, such as enolates derived from ketones, esters, or other activated methylene (B1212753) compounds. mdpi.comnih.gov These reactions, typically performed in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), lead to the formation of a new carbon-carbon bond at the α-position to the carbonyl group of the nucleophile.

Reactions Involving the Carbonyl Group

The lactam carbonyl group at the 3-position of the morpholine (B109124) ring offers another site for chemical modification, primarily through reduction and derivatization reactions.

Reductions and Derivatizations of the Lactam Functionality

Reductions: The lactam carbonyl can be reduced to a methylene group, converting the morpholin-3-one to a morpholine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides unless activated. jsynthchem.comorganic-chemistry.org

Derivatizations: The carbonyl group can undergo reactions with various reagents to form derivatives. For instance, reaction with Lawesson's reagent can convert the carbonyl to a thiocarbonyl. While not extensively reported for this specific molecule, such transformations are common for lactams and could provide access to thionated analogs.

Transformations of the Morpholine Ring System

The nitrogen atom of the morpholine ring is a nucleophilic center that can be readily functionalized through alkylation and acylation reactions, provided it is not sterically hindered.

N-Alkylation and Acylation Strategies

N-Alkylation: The secondary amine of the morpholine ring can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. researchgate.netresearchgate.net This reaction introduces a substituent on the nitrogen atom, which can be used to modulate the properties of the molecule or to introduce further functionality. It is important to consider the potential for competing alkylation at the bromomethyl position, which can be influenced by the choice of reagents and reaction conditions.

N-Acylation: The nitrogen atom can also be acylated using acyl chlorides or anhydrides in the presence of a base. researchgate.net This reaction forms an amide linkage and is a common method for introducing a wide variety of substituents onto the morpholine nitrogen. Similar to N-alkylation, careful control of the reaction conditions is necessary to ensure selective acylation at the desired position.

Ring-Opening and Rearrangement Pathways

The structure of this compound is amenable to several competing reaction pathways that can lead to either ring integrity modification or complete ring cleavage. The specific outcome is highly dependent on the reaction conditions, particularly the nature of the base or nucleophile employed.

Favorskii-Type Rearrangement: Under the influence of a strong, non-nucleophilic base, deprotonation at the C2 position can occur. The resulting enolate can undergo an intramolecular SN2 reaction, displacing the bromide to form a strained bicyclic cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack on this intermediate, typically by the base's conjugate acid or a solvent molecule, would lead to the cleavage of the cyclopropanone ring. This sequence, analogous to the Favorskii rearrangement, would result in a ring-contracted product, likely a derivative of a proline carboxylic acid.

Nucleophilic Ring-Opening: Strong nucleophiles can induce ring-opening of the morpholin-3-one core. Attack at the electrophilic carbonyl carbon can lead to the formation of a tetrahedral intermediate. If this intermediate does not simply collapse back to the starting materials, subsequent electronic rearrangement could facilitate the cleavage of the C2-N1 or C2-O3 bond, leading to linear amino acid derivatives. This pathway is particularly plausible under harsh conditions or with specific nucleophiles that can stabilize the ring-opened structure. Computational studies on similar morpholinyl radicals have explored pathways involving oxygen addition followed by hydrogen shifts and unimolecular ring-opening, highlighting the inherent potential for ring cleavage in this heterocyclic system. nih.gov

Aziridinone Intermediate Formation: In some cases, α-haloamides are known to form highly reactive α-lactam (aziridinone) intermediates upon treatment with a base. nih.gov For this compound, this would involve an intramolecular substitution where the amide nitrogen displaces the bromide. However, this pathway is less likely due to the pre-existing six-membered ring structure, which would require significant distortion. If formed, these intermediates are highly electrophilic and would react rapidly with any available nucleophile, leading to a variety of functionalized products. ucdavis.edu

Table 1: Plausible Ring-Opening and Rearrangement Reactions

| Reaction Type | Reagents & Conditions | Proposed Intermediate | Expected Product Class |

|---|---|---|---|

| Favorskii-Type Rearrangement | Sodium methoxide (NaOMe) in Methanol (MeOH) | Bicyclic cyclopropanone | Proline methyl ester derivative |

| Nucleophilic Ring-Opening | Aqueous Sodium Hydroxide (NaOH), Heat | Tetrahedral intermediate | Linear N-substituted amino acid |

| SN2 Substitution (No Rearrangement) | Sodium azide (B81097) (NaN3) in Dimethylformamide (DMF) | - | 2-(Azidomethyl)morpholin-3-one |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single, efficient step. nih.gov The diverse functionality of this compound makes it a potentially valuable building block for such reactions.

Reformatsky-Type Reactions: One plausible MCR pathway involves the generation of an organozinc reagent, analogous to the Reformatsky reaction. wikipedia.org Treatment of this compound with activated zinc metal would lead to oxidative insertion into the carbon-bromine bond, forming a zinc enolate. This nucleophilic species could then be trapped in situ by an aldehyde or ketone. The resulting β-hydroxy lactam could then participate in further transformations, potentially involving other components in the reaction mixture. This approach could be used to build complex scaffolds incorporating the morpholinone core.

Sequential MCRs: The compound can also be envisioned as a substrate in sequential, one-pot MCRs. An initial reaction could target the highly reactive bromomethyl group. For instance, a nucleophile (e.g., an amine or thiol) could displace the bromide via an SN2 reaction. The resulting functionalized morpholinone could then, without isolation, react with two or more additional components in a subsequent MCR, such as a Ugi or Passerini reaction, leveraging the newly introduced functional group or the inherent reactivity of the lactam itself.

Table 2: Hypothetical Multi-Component Reactions

| MCR Type | Component 1 | Component 2 | Component 3 | Plausible Product Structure |

|---|---|---|---|---|

| Reformatsky-Type | This compound / Zn | Benzaldehyde | - | 2-(1-Hydroxy-1-phenylmethyl)morpholin-3-one |

| Sequential Ugi-Type | This compound + Aniline (B41778) (forms intermediate) | Formaldehyde | tert-Butyl isocyanide | Complex dipeptide-like structure |

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. researchgate.net this compound presents multiple sites for potential reactions, making selectivity a crucial consideration for its synthetic applications. The primary reactive sites are:

C-Br bond : The primary alkyl bromide is a soft electrophilic center, susceptible to attack by soft nucleophiles in SN2 reactions.

C=O group : The carbonyl carbon is a hard electrophilic center, reactive towards hard nucleophiles.

N-H bond : The secondary amine is both nucleophilic and acidic, capable of being alkylated, acylated, or deprotonated.

α-proton : The proton on the carbon bearing the bromomethyl group is acidic and can be removed by a strong base to form an enolate.

Nucleophilic Attack: The principle of Hard and Soft Acids and Bases (HSAB) can predict the outcome of reactions with various nucleophiles.

Soft Nucleophiles (e.g., thiolates, iodide, cyanide) are expected to preferentially attack the soft electrophilic center at the bromomethyl group, leading to SN2 substitution products.

Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents, hydride donors like LiAlH₄) are more likely to attack the hard carbonyl carbon, leading to addition or reduction products.

Base-Mediated Reactions: The choice of base is critical in determining the reaction pathway.

A strong, hindered, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) would favor deprotonation at the α-carbon, generating an enolate for subsequent alkylation or rearrangement (as in the Favorskii pathway).

A weaker, nucleophilic base (e.g., triethylamine) might deprotonate the more acidic N-H proton or act as a nucleophile itself.

A strong, non-hindered base (e.g., sodium hydride) could deprotonate either the N-H or α-C-H, depending on kinetics and thermodynamics, leading to a mixture of products or selective reaction under carefully controlled conditions.

Regioselectivity, the preference for reaction at one position over another within the same functional group, is less of a factor here than chemoselectivity between the distinct reactive sites. However, in the case of enolate formation, subsequent reactions would be regioselective for the α-carbon.

Table 3: Predicted Chemoselectivity of Reagents

| Reagent Type | Example Reagent | Primary Reactive Site | Expected Reaction |

|---|---|---|---|

| Soft Nucleophile | Sodium thiophenoxide (NaSPh) | -CH2Br | SN2 Substitution |

| Hard Nucleophile | Methylmagnesium bromide (MeMgBr) | Carbonyl (C=O) | Carbonyl Addition |

| Strong, Hindered Base | Lithium diisopropylamide (LDA) | α-Proton (C2-H) | Enolate Formation |

| Acylating Agent | Acetyl Chloride (AcCl) / Base | Amine (N-H) | N-Acylation |

| Reducing Agent | Sodium borohydride (NaBH4) | Carbonyl (C=O) | Reduction to alcohol |

Mechanistic Investigations of Reactions Involving 2 Bromomethyl Morpholin 3 One

Elucidation of Reaction Pathways and Transition States

The primary reaction pathway anticipated for 2-(bromomethyl)morpholin-3-one is nucleophilic substitution, likely proceeding through an SN2 mechanism. In such a reaction, a nucleophile would attack the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a concerted step.

Hypothetical SN2 Reaction Pathway:

Reactants: this compound and a nucleophile (e.g., an amine, alkoxide, or cyanide).

Transition State: A trigonal bipyramidal geometry would be expected at the carbon center undergoing substitution. This high-energy state would feature partial bonds between the incoming nucleophile and the carbon, as well as between the carbon and the departing bromide ion. nih.govphyschemres.org The carbonyl group, due to its electron-withdrawing nature, would likely influence the stability of this transition state. youtube.com

Product: The corresponding 2-(substituted methyl)morpholin-3-one.

Computational chemistry would be an invaluable tool for elucidating these pathways. Density Functional Theory (DFT) calculations could be employed to model the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products. ias.ac.in This would allow for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility.

An alternative, though likely less favored, pathway could be an SN1-type mechanism, which would involve the formation of a carbocation intermediate upon the departure of the bromide ion. However, the formation of a primary carbocation is generally disfavored. The adjacent amide functionality could potentially stabilize the carbocation through resonance, but an SN2 pathway is generally more plausible for primary halides. physchemres.org

Elimination reactions, leading to the formation of a double bond within the morpholine (B109124) ring, could also be a competing pathway, particularly in the presence of a strong, sterically hindered base.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis could play a crucial role in modulating the reactivity and selectivity of reactions involving this compound.

Potential Catalytic Strategies:

Lewis Acid Catalysis: A Lewis acid could coordinate to the carbonyl oxygen, increasing the electrophilicity of the adjacent carbon and thus accelerating the rate of nucleophilic attack.

Phase-Transfer Catalysis: For reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound, a phase-transfer catalyst could facilitate the reaction by transporting the nucleophile into the organic phase.

Transition-Metal Catalysis: In certain coupling reactions, transition metals like palladium or nickel could be employed to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at the bromomethyl position. acs.org

A hypothetical data table illustrating the potential effect of different catalysts on the yield of a substitution reaction is presented below. It is important to note that this data is purely illustrative and not based on experimental findings.

Table 1: Hypothetical Influence of Catalysts on the Yield of a Substitution Reaction of this compound

| Catalyst | Nucleophile | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| None | Aniline (B41778) | Acetonitrile | 80 | 45 |

| Sc(OTf)₃ | Aniline | Acetonitrile | 80 | 75 |

| TBAHS | Aniline/H₂O | Dichloromethane | 25 | 60 |

| Pd(PPh₃)₄ | Phenylboronic acid | Toluene | 100 | 80 |

This table is for illustrative purposes only.

Spectroscopic Techniques for Mechanistic Interrogation

A variety of spectroscopic techniques would be essential for the mechanistic interrogation of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to characterize the starting material, products, and any stable intermediates. Monitoring the reaction progress over time by NMR (in situ monitoring) could provide kinetic data. capes.gov.br

Mass Spectrometry (MS): ESI-MS or other soft ionization techniques could be used to detect and identify transient intermediates, including charged species like carbocations or complexes with catalysts. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for monitoring the disappearance of the C-Br bond and the appearance of new functional groups in the product.

X-ray Crystallography: If a stable intermediate or product can be crystallized, X-ray crystallography can provide definitive structural information.

Isotopic Labeling Studies in Mechanistic Analysis

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. ias.ac.innumberanalytics.comwikipedia.org

Deuterium (B1214612) Labeling: Replacing the protons on the carbon adjacent to the bromine with deuterium could be used to probe for kinetic isotope effects (KIEs). A significant KIE would suggest that the C-H (or C-D) bond is broken in the rate-determining step, which could point towards an elimination pathway.

¹³C and ¹⁵N Labeling: Incorporating ¹³C or ¹⁵N into the morpholinone ring would allow for the unambiguous tracking of the carbon and nitrogen atoms throughout the reaction using ¹³C NMR and ¹⁵N NMR or mass spectrometry. This would be particularly useful in distinguishing between different rearrangement pathways, should they occur.

¹⁸O Labeling: Labeling the carbonyl oxygen with ¹⁸O could provide insights into the role of the carbonyl group in the reaction, for example, by probing for intramolecular interactions or participation in the stabilization of intermediates.

Spectroscopic and Structural Elucidation of 2 Bromomethyl Morpholin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom. For 2-(Bromomethyl)morpholin-3-one, ¹H and ¹³C NMR, along with 2D NMR techniques, are invaluable for assigning the proton and carbon signals and confirming the connectivity of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The morpholin-3-one (B89469) ring, adopting a chair-like conformation, will have axial and equatorial protons with different chemical shifts and coupling constants.

The expected ¹H NMR signals for this compound are as follows:

-CH₂-Br (Bromomethyl group): The two protons of the bromomethyl group are expected to appear as a doublet of doublets or an AB quartet due to their diastereotopic nature, influenced by the adjacent chiral center at C2. Their chemical shift would be in the downfield region, typically around 3.5-3.8 ppm, owing to the deshielding effect of the adjacent bromine atom.

-CH- (at C2): The proton at the C2 position, being adjacent to the bromine-bearing carbon and the carbonyl group, would likely appear as a multiplet in the range of 4.2-4.5 ppm.

-N-CH₂- (at C5): The protons on the carbon adjacent to the nitrogen (C5) are expected to show complex splitting patterns, likely a multiplet, in the region of 3.2-3.6 ppm.

-O-CH₂- (at C6): The protons on the carbon adjacent to the oxygen (C6) would also appear as a multiplet, typically in the range of 3.8-4.2 ppm.

-NH- (Amide proton): A broad singlet for the amide proton is expected in the region of 6.0-8.0 ppm, with its exact position being dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on -CH₂Br | 3.5 - 3.8 | Doublet of Doublets / AB Quartet |

| H on C2 | 4.2 - 4.5 | Multiplet |

| H on C5 | 3.2 - 3.6 | Multiplet |

| H on C6 | 3.8 - 4.2 | Multiplet |

| NH | 6.0 - 8.0 | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The predicted chemical shifts for the carbon atoms are:

C=O (Carbonyl carbon at C3): This carbon will appear significantly downfield, in the range of 165-175 ppm, which is characteristic of an amide carbonyl group.

-CH- (at C2): The carbon at the C2 position, bonded to the bromomethyl group and adjacent to the carbonyl, is expected to resonate around 50-60 ppm.

-CH₂-Br (Bromomethyl carbon): The carbon of the bromomethyl group will be deshielded by the bromine atom and is predicted to have a chemical shift in the range of 30-40 ppm.

-N-CH₂- (at C5): The carbon adjacent to the nitrogen atom (C5) is expected to appear in the region of 40-50 ppm.

-O-CH₂- (at C6): The carbon adjacent to the oxygen atom (C6) will be deshielded and is predicted to be in the range of 65-75 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (C=O) | 165 - 175 |

| C2 | 50 - 60 |

| -CH₂Br | 30 - 40 |

| C5 | 40 - 50 |

| C6 | 65 - 75 |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the proton at C2 and the protons of the bromomethyl group, as well as between the protons at C5 and C6 of the morpholine (B109124) ring.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal to its attached proton(s). For example, the carbon signal at ~35 ppm would show a correlation with the proton signals of the -CH₂Br group.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₅H₈BrNO₂), the expected exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

| [M]⁺ | 192.9738 | 194.9718 |

| [M+H]⁺ | 193.9816 | 195.9796 |

| [M+Na]⁺ | 215.9636 | 217.9615 |

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information.

Key expected fragmentation pathways include:

Loss of Bromine: A primary fragmentation pathway is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would lead to a significant peak at m/z 114, corresponding to the [M-Br]⁺ fragment.

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom (α-cleavage) is a common fragmentation for cyclic amines and amides. This could involve the loss of the C₂H₄O fragment from the morpholine ring.

Ring Opening and Fragmentation: The morpholine ring can undergo opening followed by a series of fragmentations. This can lead to the formation of smaller ions. For example, the loss of a •CH₂Br radical would result in a fragment at m/z 100. Cleavage of the amide bond could also occur.

A plausible fragmentation pattern would show a base peak corresponding to a stable carbocation or acylium ion formed after the initial fragmentation. The presence of the bromine isotopic pattern in fragment ions would indicate which fragments retain the bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: the amide carbonyl group, the ether linkage, C-H bonds, and the C-Br bond.

The most prominent peak in the IR spectrum of a morpholin-3-one derivative is typically the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). This strong absorption band is generally observed in the region of 1650-1700 cm⁻¹. specac.comlibretexts.org The exact wavenumber can be influenced by the ring strain and substituents.

Other significant absorptions include:

C-H Stretching: Vibrations from the methylene (B1212753) (CH₂) groups of the morpholine ring typically appear in the 2850-3000 cm⁻¹ range. libretexts.orgresearchgate.net

C-O-C Stretching: The ether linkage within the morpholine ring gives rise to a characteristic C-O-C stretching band, usually found in the 1150-1080 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond in the amide group is typically observed in the 1200-1350 cm⁻¹ range. specac.com

C-Br Stretching: The carbon-bromine bond shows a characteristic absorption in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

Analysis of these characteristic peaks allows for the confirmation of the core morpholin-3-one structure and the presence of the bromomethyl substituent.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Methylene | C-H Stretch | 2850-3000 | Medium to Strong |

| Amide | C=O Stretch | 1650-1700 | Strong |

| Amide | C-N Stretch | 1200-1350 | Medium |

| Ether | C-O-C Stretch | 1150-1080 | Strong |

| Bromoalkane | C-Br Stretch | 600-500 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

For morpholine derivatives, X-ray diffraction studies consistently show that the six-membered morpholine ring predominantly adopts a chair conformation in the solid state. researchgate.netresearchgate.netmdpi.com This is the most stable conformation, minimizing steric and torsional strain. In the case of this compound, the bromomethyl substituent would occupy either an axial or equatorial position on the chair conformer. The specific orientation is determined by the crystallization conditions and intermolecular interactions within the crystal lattice.

A typical crystal structure analysis of a morpholin-3-one derivative would yield precise data on its solid-state structure. For example, a study on a related morpholine-containing compound, 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, revealed a triclinic crystal system with a P-1 space group. cambridge.org While the crystal system for this compound itself is not detailed in the provided results, analysis of its derivatives provides a model for the expected structural features.

| Structural Parameter | Typical Finding for Morpholine Derivatives |

|---|---|

| Ring Conformation | Chair researchgate.netresearchgate.netmdpi.com |

| Crystal System | Varies (e.g., Triclinic, Monoclinic, Orthorhombic) cambridge.org |

| Space Group | Varies (e.g., P-1, P2₁/c) cambridge.orgmdpi.com |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces researchgate.net |

The data obtained from X-ray crystallography, such as unit cell dimensions, atomic coordinates, and dihedral angles, are crucial for understanding the molecule's packing in the solid state and for rationalizing its physical properties.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R- and S-forms). Chiroptical spectroscopy encompasses a group of techniques that are sensitive to this chirality and are therefore powerful tools for determining the absolute configuration and assessing the enantiomeric purity (or enantiomeric excess, % ee) of a sample.

The primary techniques include:

Optical Rotation (OR): Measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The two enantiomers rotate the light by equal amounts but in opposite directions.

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light. A CD spectrum shows positive or negative peaks (Cotton effects) at the absorption wavelengths of the molecule's chromophores (like the carbonyl group). The CD spectra of two enantiomers are mirror images of each other.

Vibrational Circular Dichroism (VCD): An analogous technique that measures the differential absorption of left and right circularly polarized light in the infrared region. VCD is sensitive to the vibrational modes of the molecule and provides a detailed stereochemical fingerprint. americanlaboratory.comrsc.org

The intensity of the VCD signal is directly proportional to the enantiomeric excess of the sample. rsc.orgresearchgate.net This relationship allows for the quantitative determination of enantiomeric purity by creating a calibration curve with samples of known enantiomeric composition. nih.govnih.gov This method is particularly valuable as it can provide information about the absolute configuration by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations. americanlaboratory.com These techniques are essential in pharmaceutical and synthetic chemistry where the biological activity of enantiomers can differ significantly. americanlaboratory.com

| Technique | Principle | Application for this compound |

|---|---|---|

| Optical Rotation (OR) | Measures rotation of plane-polarized light. | Distinguishing between R and S enantiomers (one is dextrorotatory [+], the other is levorotatory [-]). |

| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light. arxiv.org | Characterizing the C=O chromophore; enantiomers give mirror-image spectra. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. americanlaboratory.com | Provides a detailed stereochemical fingerprint; allows for quantitative determination of enantiomeric excess (% ee). researchgate.netnih.govnih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and geometric parameters without the need for empirical data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov DFT calculations are widely used to predict molecular geometries, electronic properties, and reactivity. For 2-(bromomethyl)morpholin-3-one, DFT methods, such as those employing the B3LYP hybrid functional with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and compute key electronic descriptors. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the ether oxygen, indicating susceptibility to electrophilic attack, while positive potential (blue) would be expected around the amine hydrogen, suggesting a site for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability, likely localized on the morpholine (B109124) ring. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability, potentially centered on the bromomethyl group. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Suggests high kinetic stability and relatively low reactivity. |

| Dipole Moment | 3.5 D | Indicates a polar molecule with significant charge separation. |

The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional shape. lumenlearning.com Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. lumenlearning.comnih.gov The morpholin-3-one (B89469) ring, like other six-membered heterocycles, is expected to adopt chair and boat conformations. researchgate.net Due to lower steric and torsional strain, the chair conformation is generally more stable than the boat or twist-boat forms. researchgate.net

For this compound, the primary conformational isomers would arise from the chair form of the morpholine ring, with the bromomethyl substituent at the C2 position occupying either an axial or an equatorial position. Quantum chemical calculations can be used to determine the optimized geometry and relative energies of these conformers. The energy difference between the axial and equatorial conformers provides insight into the conformational equilibrium. Generally, bulky substituents prefer the equatorial position to minimize steric interactions (1,3-diaxial interactions). lumenlearning.com A potential energy surface scan, performed by systematically rotating the C2-C(bromomethyl) bond, would further reveal the energy barriers to interconversion between different rotamers of the side chain.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Chair | Equatorial | 0.00 (most stable) | ~90% |

| Chair | Axial | 1.50 | ~10% |

| Twist-Boat | - | 5.50 | <1% |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations describe static molecular states, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov

An MD simulation of this compound, typically in an explicit solvent like water, would reveal the flexibility of the morpholinone ring and the rotational freedom of the bromomethyl side chain. Analysis of the simulation trajectory can yield important information, such as the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Additionally, radial distribution functions can be calculated to understand the solvation structure and identify specific interactions, like hydrogen bonds, between the molecule and solvent.

Table 3: Typical Outputs from a Molecular Dynamics Simulation

| Analysis Type | Information Gained | Application to this compound |

|---|---|---|

| RMSD Analysis | Measures the average deviation of the molecule from a reference structure over time. | Assesses the stability of the chair conformation and detects any transitions to other forms. |

| RMSF Analysis | Identifies the fluctuation of each atom around its average position. | Highlights the flexibility of the bromomethyl side chain compared to the more rigid ring structure. |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds with solvent molecules. | Evaluates the interaction of the carbonyl oxygen and amine hydrogen with water molecules. |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can accurately predict vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net

The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, characteristic frequencies would include the C=O stretching of the amide, C-N and C-O stretching within the ring, and the C-Br stretching of the side chain. Comparing these predicted spectra with experimental data helps confirm the molecular structure and assign experimental peaks. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental values to verify the compound's identity.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | 3350 - 3450 |

| C-H Stretch | Aliphatic | 2850 - 3000 |

| C=O Stretch | Amide (Lactam) | 1670 - 1690 |

| C-O-C Stretch | Ether | 1080 - 1120 |

| C-Br Stretch | Bromoalkane | 620 - 650 |

Reaction Mechanism Modeling using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map the entire energy profile of a chemical transformation. researchgate.net By locating transition states (the highest energy point along a reaction coordinate) and intermediates, it is possible to calculate activation energies and reaction enthalpies. researchgate.net

Table 5: Hypothetical Energy Profile for an Sₙ2 Reaction with OH⁻

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State | [HO---CH₂(C₅H₇NO₂)---Br]⁻ | +20.5 (Activation Energy) |

| Products | 2-(Hydroxymethyl)morpholin-3-one + Br⁻ | -15.0 (Reaction Energy) |

Applications of 2 Bromomethyl Morpholin 3 One As a Synthetic Building Block

Utility in the Synthesis of Complex Organic Molecules

The inherent reactivity of the bromomethyl group, coupled with the structural features of the morpholin-3-one (B89469) scaffold, makes 2-(Bromomethyl)morpholin-3-one a valuable tool for the synthesis of intricate molecular structures, including natural product cores and advanced pharmaceutical intermediates.

Construction of Natural Product Cores

While direct applications of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its potential as a key intermediate can be inferred from the prevalence of the morpholine (B109124) and substituted morpholine motifs in a variety of natural alkaloids and other bioactive compounds. The bromomethyl group serves as a potent electrophile, allowing for the introduction of the morpholin-3-one unit into a larger molecular framework through nucleophilic substitution reactions.

For instance, in the hypothetical synthesis of a natural product containing a C-2 substituted morpholine ring, this compound could be employed to alkylate a nucleophilic carbon or heteroatom within a more complex fragment. This strategy would efficiently install the heterocyclic core, which could then be further elaborated to the final natural product. The reactivity of the bromomethyl group allows for a range of C-C and C-heteroatom bond formations, providing flexibility in the synthetic design.

Assembly of Advanced Pharmaceutical Intermediates

The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, contributing to improved pharmacokinetic and metabolic properties of drug candidates. Consequently, the synthesis of advanced pharmaceutical intermediates containing this motif is a critical area of research. This compound is an ideal starting material for the synthesis of such intermediates.

The bromomethyl group can be readily displaced by a variety of nucleophiles, including amines, thiols, and carbanions, to generate a diverse array of 2-substituted morpholin-3-one derivatives. These derivatives can serve as crucial intermediates in the synthesis of complex drug molecules. For example, the reaction with a primary or secondary amine would lead to the corresponding 2-(aminomethyl)morpholin-3-one, a common structural feature in many pharmaceutical agents. A notable example of a pharmaceutical intermediate with a similar core structure is (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, a key component in the synthesis of the anticoagulant drug Rivaroxaban. While not directly synthesized from this compound, this example highlights the importance of the aminomethyl-substituted morpholinone scaffold in pharmaceuticals.

Below is a table illustrating the potential of this compound in generating diverse pharmaceutical intermediates through nucleophilic substitution reactions.

| Nucleophile | Resulting Intermediate | Potential Therapeutic Area |

| Primary/Secondary Amine | 2-(Aminomethyl)morpholin-3-one | Anticoagulants, Antidepressants |

| Thiol | 2-(Thiomethyl)morpholin-3-one | Enzyme Inhibitors |

| Cyanide | 2-(Cyanomethyl)morpholin-3-one | Precursor for Carboxylic Acids/Amines |

| Malonate Ester | 2-(Alkyl-2,2-dicarboxylate)morpholin-3-one | Building block for complex side chains |

Scaffold for Derivatization Towards Chemical Libraries

Combinatorial chemistry and high-throughput screening have revolutionized the drug discovery process by enabling the rapid synthesis and evaluation of large libraries of compounds. The concept of a "scaffold" is central to this approach, providing a common core structure that can be systematically decorated with a variety of functional groups.

This compound is an excellent scaffold for the generation of chemical libraries due to the predictable and efficient reactivity of the bromomethyl group. A library of diverse compounds can be readily synthesized by reacting the scaffold with a collection of different nucleophiles in a parallel or combinatorial fashion. This approach allows for the systematic exploration of the chemical space around the morpholin-3-one core, increasing the probability of identifying compounds with desired biological activities.

Role in the Development of Novel Synthetic Methodologies

Beyond its direct application in the synthesis of target molecules, this compound can also serve as a valuable tool for the development of novel synthetic methodologies. The presence of both an electrophilic center (the bromomethyl group) and a lactam functionality within the same molecule allows for the exploration of unique and innovative chemical transformations.

For example, the compound could be utilized in the development of novel cascade or domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. An initial nucleophilic substitution at the bromomethyl position could be followed by an intramolecular reaction involving the lactam ring, leading to the formation of fused or spirocyclic heterocyclic systems. The development of such methodologies would be of great interest to the synthetic community, providing new tools for the construction of complex molecular architectures.

Future Directions in Synthetic Applications

The potential of this compound as a synthetic building block is far from fully realized. Future research in this area could focus on several promising directions:

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral this compound would significantly enhance its utility, allowing for the preparation of enantiomerically pure natural products and pharmaceuticals.

Transition Metal Catalysis: The use of transition metal-catalyzed cross-coupling reactions with this compound as an electrophilic partner would provide access to a wider range of C-C and C-heteroatom bond formations, further expanding its synthetic utility.

Multicomponent Reactions: The design of novel multicomponent reactions involving this compound would enable the rapid and efficient assembly of complex molecules from simple and readily available starting materials.

Application in Flow Chemistry: The development of continuous flow processes for reactions involving this compound would offer advantages in terms of safety, scalability, and efficiency, making it an even more attractive building block for industrial applications.

Conclusion and Future Perspectives

Summary of Key Synthetic and Reaction Chemistry Insights

The synthesis of the morpholin-3-one (B89469) core can be achieved through various strategies, primarily involving the cyclization of α-(2-chloroethoxy)-amides under basic conditions researchgate.netmdpi.com. Advances in this area include organocatalytic asymmetric [3+3]-cycloadditions, which allow for the enantioselective synthesis of functionalized morpholin-3-ones researchgate.net. The introduction of a bromomethyl group at the 2-position, creating the target compound, likely involves the use of a suitable brominating agent on a precursor with a reactive methyl or hydroxymethyl group at that position.

The reactivity of 2-(Bromomethyl)morpholin-3-one is expected to be dominated by the presence of the bromomethyl group. This functional group is a potent electrophile, making the compound an excellent substrate for nucleophilic substitution reactions. A variety of nucleophiles, including amines, thiols, and alcohols, can be expected to displace the bromide ion, allowing for the introduction of a wide range of functional groups at the 2-position. This versatility is a key attribute for creating libraries of novel compounds for biological screening. Furthermore, the lactam functionality within the morpholin-3-one ring offers sites for additional chemical modifications, such as N-alkylation or N-acylation, further expanding the accessible chemical space.

Emerging Research Avenues for this compound

The true potential of this compound lies in its application as a versatile building block in medicinal chemistry. Morpholine (B109124) and its derivatives are recognized as "privileged" scaffolds in drug design, appearing in numerous approved and investigational drugs researchgate.net. The ability to readily introduce diverse substituents via the bromomethyl handle makes this compound a highly attractive starting material for the synthesis of novel therapeutic agents.

Emerging research could focus on several key areas:

Anticancer Agents: By attaching various pharmacophores to the morpholinone core, it may be possible to develop novel compounds with potent and selective anticancer activity.

Neurotherapeutics: The morpholine scaffold is present in drugs targeting the central nervous system. Derivatives of this compound could be explored for their potential in treating neurological and psychiatric disorders.

Infectious Diseases: The development of new antibiotics and antiviral agents is a global health priority. The diverse functionalization possibilities of this compound could lead to the discovery of novel antimicrobial agents.

A systematic approach, involving the synthesis of a diverse library of derivatives and high-throughput screening, will be crucial in unlocking the therapeutic potential of this compound.

Potential for Advanced Material and Catalyst Development

Beyond its applications in medicine, this compound holds promise in the development of advanced materials and catalysts. The reactive nature of the bromomethyl group and the inherent properties of the morpholinone ring can be harnessed for various applications.

Advanced Materials:

The ability of morpholin-2-ones to undergo ring-opening polymerization to form functionalized polyesters has been demonstrated acs.orgnih.govresearchgate.net. While this has been shown for the 2-one isomer, similar reactivity could be explored for this compound. This could lead to the creation of novel biodegradable polymers with tailored properties for applications in drug delivery, tissue engineering, and environmentally friendly plastics. The bromine atom could serve as a site for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain.

Catalyst Development:

The nitrogen and oxygen atoms within the morpholinone ring can act as coordination sites for metal ions. By synthesizing derivatives of this compound with specific ligating groups, it may be possible to create novel transition metal complexes with catalytic activity mdpi.com. These catalysts could find applications in a variety of organic transformations, contributing to the development of more efficient and sustainable chemical processes.

Challenges and Opportunities in the Field of Halogenated Morpholinones

The field of halogenated morpholinones, while promising, is not without its challenges. The synthesis of these compounds can be complex, often requiring multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity. The inherent reactivity of the halogenated functional groups can also lead to challenges in purification and storage.

However, these challenges also present significant opportunities for innovation. The development of more efficient and selective synthetic methods for halogenated morpholinones is a key area for future research. This includes the exploration of novel catalytic systems and green chemistry approaches to minimize waste and improve sustainability.

Furthermore, a deeper understanding of the structure-activity relationships of halogenated morpholinones is needed to guide the rational design of new compounds with desired biological or material properties. Computational modeling and theoretical studies can play a crucial role in this endeavor.

The continued exploration of halogenated morpholinones, including this compound, holds the key to unlocking new frontiers in science and technology. The versatility of this chemical scaffold, combined with the reactivity of the halogen substituent, provides a powerful platform for the development of next-generation therapeutics, advanced materials, and innovative catalysts.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-(Bromomethyl)morpholin-3-one, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound is typically synthesized via alkylation of morpholin-3-one derivatives using bromomethylating agents. Key steps include:

- Bromoacetylation : Reacting morpholinone precursors with bromoacetylating reagents (e.g., BrCHCOOEt) under basic conditions (KCO) in polar aprotic solvents like DMF at elevated temperatures (110°C) to introduce the bromomethyl group .

- Selective Protection : Use of tert-butyloxycarbonyl (Boc) or sulfonyl groups to protect reactive sites during multi-step syntheses, followed by deprotection under acidic conditions (e.g., TFA in CHCl) .

- Optimization : Control of temperature and stoichiometry to minimize side reactions, such as over-alkylation or elimination .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the bromomethyl group’s presence (δ ~4.0–4.5 ppm for CHBr) and morpholinone ring conformation .

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities in crystalline derivatives (e.g., morpholin-3-one analogs) .